![molecular formula C8H13N3O4S B12064471 Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester CAS No. 113520-78-8](/img/structure/B12064471.png)
Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a propanedioic acid backbone with an aminothioxomethyl hydrazinylidene group and diethyl ester functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester typically involves multiple steps. One common method includes the reaction of diethyl malonate with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester involves its interaction with specific molecular targets. The aminothioxomethyl hydrazinylidene group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Propanedioic acid, dimethyl ester: Similar backbone but with methyl ester groups instead of diethyl ester.
Propanedioic acid, (acetylamino)-, diethyl ester: Contains an acetylamino group instead of the aminothioxomethyl hydrazinylidene group.
Propanedioic acid, 2-[(methoxymethoxy)imino]-, 1,3-diethyl ester: Features a methoxymethoxyimino group.
Uniqueness
Propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
113520-78-8 |
|---|---|
分子式 |
C8H13N3O4S |
分子量 |
247.27 g/mol |
IUPAC名 |
diethyl 2-(carbamothioylhydrazinylidene)propanedioate |
InChI |
InChI=1S/C8H13N3O4S/c1-3-14-6(12)5(7(13)15-4-2)10-11-8(9)16/h3-4H2,1-2H3,(H3,9,11,16) |
InChIキー |
IFAOZPBVNHQZEF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NNC(=S)N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid](/img/structure/B12064391.png)
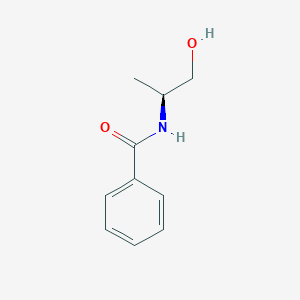
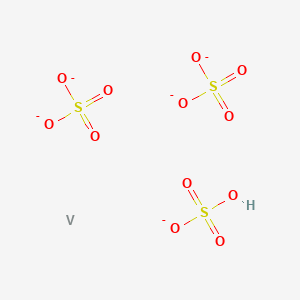
![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)
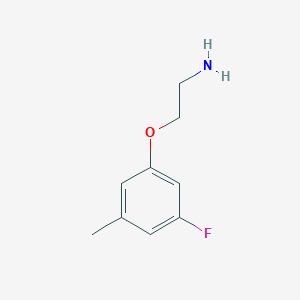




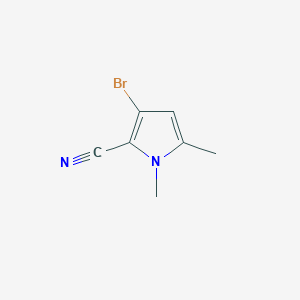
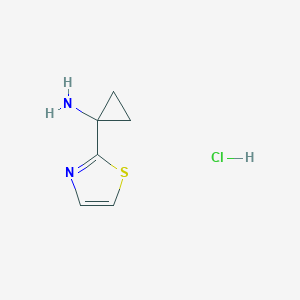

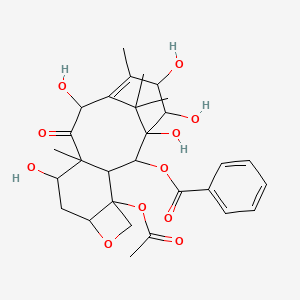
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)
